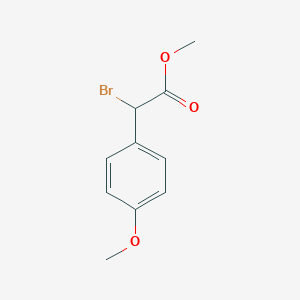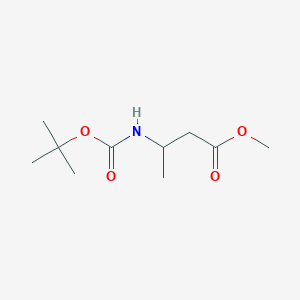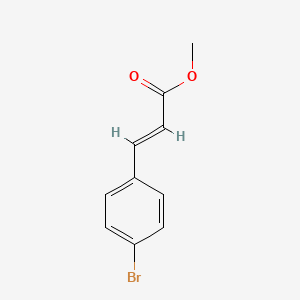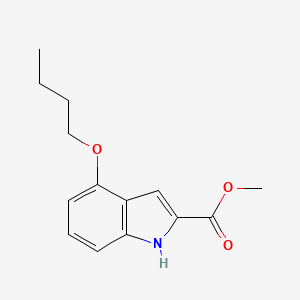
1-(3-Methylpyridin-2-yl)ethanamine
描述
The compound of interest, 1-(3-Methylpyridin-2-yl)ethanamine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics. Pyridine derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One such method is the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia, which yields alkyl- or aryl-substituted 3-nitropyridines . This suggests that similar methods could potentially be applied to synthesize the compound 1-(3-Methylpyridin-2-yl)ethanamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and diverse. For instance, a novel phthalide derivative with a 5-methylpyridin-2-yl moiety has been analyzed using X-ray diffraction and DFT calculations, revealing a monoclinic space group and specific unit-cell parameters . Although this is not the exact compound , the analysis techniques and findings provide a framework for understanding the molecular structure of related compounds, including 1-(3-Methylpyridin-2-yl)ethanamine.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. For example, hydrazinolysis of 3-nitropyridin-4(1H)-one leads to the formation of specific hydrazones . Additionally, the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde results in the formation of a symmetrical molecule with intramolecular hydrogen bonds . These reactions highlight the reactivity of the pyridine ring and its substituents, which is relevant for understanding the chemical behavior of 1-(3-Methylpyridin-2-yl)ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of intramolecular hydrogen bonds can influence the stability and crystallinity of a compound . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using quantum chemical methods, as demonstrated for related compounds . These properties are essential for predicting the behavior of 1-(3-Methylpyridin-2-yl)ethanamine in various environments and applications.
安全和危害
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
作用机制
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. For instance, it might bind to a receptor, triggering a cascade of intracellular events, or it could inhibit an enzyme, preventing a particular biochemical reaction .
Action Environment
The action, efficacy, and stability of 1-(3-Methylpyridin-2-yl)ethanamine could be influenced by various environmental factors . These might include the pH of the environment, the presence of other molecules, and temperature. For instance, certain conditions might enhance the compound’s stability, allowing it to remain active for longer periods.
属性
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLIYNAODUMYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672446 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
780803-63-6 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

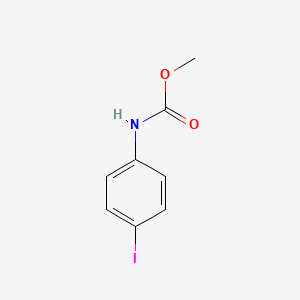

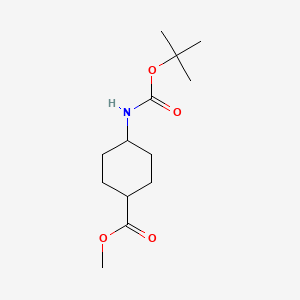
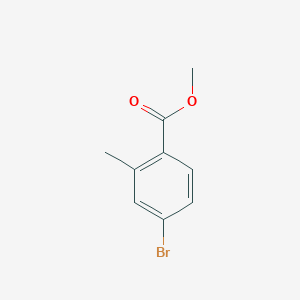
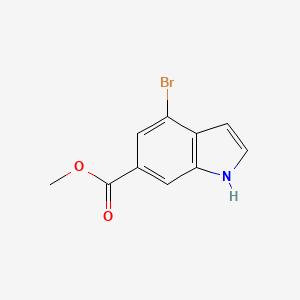
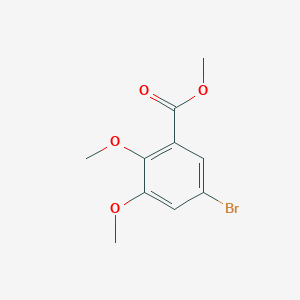
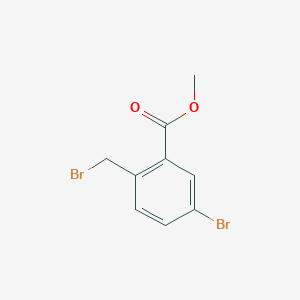
![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)
